Cas no 36011-19-5 (Cytochalasin E)

Cytochalasin E structure
Cytochalasin E structure
商品名:Cytochalasin E
CAS番号:36011-19-5
MF:C28H33NO7
メガワット:495.5641
MDL:MFCD00005178
CID:313181
PubChem ID:24892467

Cytochalasin E 化学的及び物理的性質

名前と識別子

    • [1,3]Dioxacyclotridecino[4,5-d]oxireno[f]isoindole-5,10,12(4H,6H)-trione,3,13,14,14a,15,15a,16a,16b-octahydro-6-hydroxy-4,6,15,15a-tetramethyl-14-(phenylmethyl)-,(1E,4S,6R,7E,11aS,14S,14aS,15S,15aR,16aS,16bS)-
    • Cytochalasin E
    • [1,3]Dioxacyclotridecino[4,5-d]oxireno[f]isoindole-5,10,12(4H,6H)-trione,3,13,14,14a,15,15a,16...
    • [1,3]Dioxacyclotridecino[4,5-d]oxireno[f]isoindole-5,10,12(4H,6H)-trione,3,13,14,14a,15,15a,16a,16b-octahydro-6-hydroxy-4,6,1
    • Cytochalasin E, Aspergillus clavatus
    • (7s,13e,16s,18r,19e)-18-dimethyl-10-phenyl
    • CYTOCHALACINE
    • CYTOCHALASIN 3
    • CYTOCHALICINE
    • HSCI1_000177
    • 21,23-Dioxa[13]cytochalasa-13,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl
    • MFCD00005178
    • Cytochalasin E from Aspergillus clavatus
    • 21,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E)-
    • CHEBI:68201
    • 36011-19-5
    • NSC175151
    • 21,23-Dioxa(13)cytochalasa-13,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E)-
    • SCHEMBL33617
    • NCGC00380287-01
    • CHEMBL494856
    • Q5201338
    • AKOS040741587
    • EINECS 252-835-7
    • NSC 175151
    • 6,7-Epoxy-10-phenyl-5,6,16,18-tetramethyl-21,23-dioxa-(13)cytochalas-13,19-diene-17,22-dione
    • DTXSID60894866
    • NSC-175151
    • CCG-39859
    • CS-0093424
    • HSDB 3548
    • HY-N6772
    • FT-0603141
    • Neuro_000100
    • 15-benzyl-6,12-dihydroxy-6,13,14-trimethyl-2H,6H,7H,8H,9H,12H,13H,14H,14aH,15H,16H,17H,17bH-1,3-dioxacyclotrideca[5,4-e]isoindole-2,7,17-trione
    • 6,7-EPOXY-10-PHENYL-5,6,16,18-TETRAMETHYL-21,23-DIOXA-
    • (1E,4S,6R,7E,11aS,14S,14aS,15S,15aR,16aS,16bS)-14-Benzyl-6-hydroxy-4,6,15,15a-tetramethyl-3,13,14,14a,15,15a,16a,16b-octahydro(1,3)dioxacyclotridecino(4,5-d)oxireno(f)isoindole-5,10,12(4H,6H)-trione
    • 21,23-Dioxa[13]cytochalasa-13,19-diene-1,17,22-trione, 6,7-epoxy-18-hydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E)-
    • (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo(11.8.0.01,18.014,16)henicosa-5,11-diene-3,8,21-trione
    • (1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione
    • G12049
    • 15-benzyl-6,12-dihydroxy-6,13,14-trimethyl-2H,6H,7H,8H,9H,12H,13H,14H,14aH,15H,16H,17H,17bH-1,3-dioxacyclotrideca(5,4-e)isoindole-2,7,17-trione
    • LAJXCUNOQSHRJO-ZYGJITOWSA-N
    • 21,23Dioxa(13)cytochalasa13,19diene1,17,22trione, 6,7epoxy18hydroxy16,18dimethyl10phenyl, (7S,13E,16S,18R,19E)
    • (1E,4S,6R,7E,11aS,14S,14aS,15S,15aR,16aS,16bS)-14-Benzyl-6-hydroxy-4,6,15,15a-tetramethyl-3,13,14,14a,15,15a,16a,16b-octahydro[1,3]dioxacyclotridecino[4,5-d]oxireno[f]isoindole-5,10,12(4H,6H)-trione
    • 6,7Epoxy10phenyl5,6,16,18tetramethyl21,23dioxa(13)cytochalas13,19diene17,22dione
    • DTXCID701324428
    • MDL: MFCD00005178
    • インチ: 1S/C28H33NO7/c1-16-9-8-12-19-23-27(4,35-23)17(2)21-20(15-18-10-6-5-7-11-18)29-24(31)28(19,21)36-25(32)34-14-13-26(3,33)22(16)30/h5-8,10-14,16-17,19-21,23,33H,9,15H2,1-4H3,(H,29,31)/b12-8-,14-13-
    • InChIKey: LAJXCUNOQSHRJO-PYASBWALSA-N
    • ほほえんだ: O1C2([H])C3([H])C([H])=C([H])C([H])([H])C([H])(C([H])([H])[H])C(C(C([H])([H])[H])(C([H])=C([H])OC(=O)OC43C(N([H])C([H])(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C4([H])C([H])(C([H])([H])[H])C12C([H])([H])[H])=O)O[H])=O |t:6,25|

計算された属性

  • せいみつぶんしりょう: 495.22600
  • どういたいしつりょう: 495.22570239g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 36
  • 回転可能化学結合数: 2
  • 複雑さ: 986
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 9
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 115

じっけんとくせい

  • 密度みつど: 1.2415 (rough estimate)
  • ゆうかいてん: 206 °C
  • ふってん: 587.59°C (rough estimate)
  • 屈折率: 1.6290 (estimate)
  • PSA: 114.46000
  • LogP: 3.41770

Cytochalasin E セキュリティ情報

  • 記号: GHS06 GHS08
  • シグナルワード:Danger
  • 危害声明: H300-H310-H330-H361
  • 警告文: P260-P264-P280-P284-P301+P310-P302+P350
  • 危険物輸送番号:UN 1544 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 63-26/27/28
  • セキュリティの説明: 28-36/37-45
  • 福カードFコード:10
  • RTECS番号:HA5360000
  • 危険物標識: T+
  • 包装グループ:I
  • 危険レベル:6.1(a)
  • ちょぞうじょうけん:−20°C
  • セキュリティ用語:6.1(a)
  • リスク用語:R26/27/28
  • 危険レベル:6.1(a)

Cytochalasin E 税関データ

  • 税関コード:29349990

Cytochalasin E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BIC1017-5mg
Cytochalasin E
36011-19-5
5mg
£280.00 2025-02-19
TRC
C998710-500μg
Cytochalasin E
36011-19-5
500μg
$ 230.00 2022-06-06
Apollo Scientific
BIC1017-10mg
Cytochalasin E
36011-19-5
10mg
£500.00 2025-02-19
TRC
C998710-5mg
Cytochalasin E
36011-19-5
5mg
$1987.00 2023-05-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873511-5mg
Cytochalasin E
36011-19-5 98%
5mg
¥4,680.00 2022-09-29
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024071-5mg
Cytochalasin E
36011-19-5 98%
5mg
¥5242 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70960-1mg
Cytochalasin E
36011-19-5 98%
1mg
¥680.00 2022-04-26
BioAustralis
BIA-C1251-1 mg
Cytochalasin E
36011-19-5 >95%byHPLC
1mg
$108.00 2023-09-12
LKT Labs
C9882-1 mg
Cytochalasin E
36011-19-5 ≥98%
1mg
$97.10 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873511-1mg
Cytochalasin E
36011-19-5 98%
1mg
¥1,068.00 2022-09-29

Cytochalasin E 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:36011-19-5)Cytochalasin E
A1027375
清らかである:99%/99%
はかる:5mg/10mg
価格 ($):583.0/1092.0